![molecular formula C18H14BrN3O B2461555 N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide CAS No. 1903081-02-6](/img/structure/B2461555.png)

N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

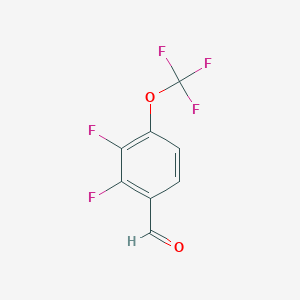

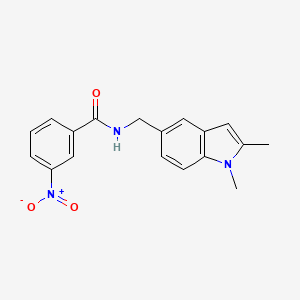

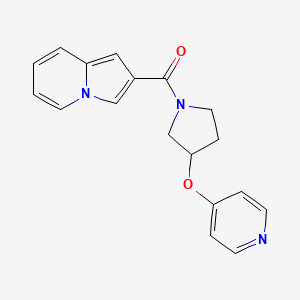

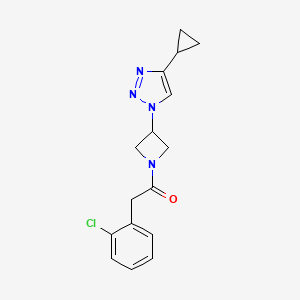

The compound “N-([2,3’-bipyridin]-3-ylmethyl)-3-bromobenzamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . The bromobenzamide part suggests the presence of a benzamide group with a bromine atom attached.

Synthesis Analysis

While specific synthesis methods for this compound are not available, bipyridine compounds are generally synthesized through methods such as decarboxylation of divalent metal derivatives of pyridine-2-carboxylate . Benzamide compounds can be synthesized through various methods, including the reaction of benzoyl chloride with ammonia or primary amines .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific conditions and reagents used. Bipyridine compounds are known to form complexes with many transition metals , and benzamide compounds can undergo various reactions, such as hydrolysis and aminolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analytical techniques . These might include determining its melting and boiling points, solubility in various solvents, and reactivity with certain reagents.Wissenschaftliche Forschungsanwendungen

Co-crystal and Solvate Formation in Drug Compounds

Research on the formation of solvates and co-crystals, especially involving antibacterial agents like nitrofurantoin with pyridyl bases and aminobenzamides, provides insights into the structural analysis and thermal stability of these molecular complexes. Such studies could be relevant for understanding how N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide might interact with other molecules to form stable complexes, potentially enhancing its physical properties or therapeutic efficacy without focusing on drug use, dosage, or side effects (Vangala, Chow, & Tan, 2013).

Antimicrobial and Antinociceptive Activities

The synthesis and evaluation of amide derivatives of pyrazoles for antimicrobial and antinociceptive activities showcase the potential therapeutic applications of benzamide derivatives. Although the focus is not on N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide, such research indicates the chemical framework's capacity for biological activity, suggesting avenues for exploring the compound's possible biomedical applications, excluding specific drug uses or side effects (Koçyiğit-Kaymakçıoğlu et al., 2008).

Sensing Applications

A study on the development of a fluorescent coordination polymer demonstrates the application of bipyridine derivatives for environmental sensing, specifically for hazardous materials like nitrobenzene and dichromate anions. This hints at the potential for N-([2,3'-bipyridin]-3-ylmethyl)-3-bromobenzamide to serve in sensor technology due to its structural similarity, providing a path for research into environmental monitoring tools (Kan & Wen, 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bromo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O/c19-16-7-1-4-13(10-16)18(23)22-12-15-6-3-9-21-17(15)14-5-2-8-20-11-14/h1-11H,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUQUSZNTUEJAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid](/img/structure/B2461479.png)

![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate](/img/structure/B2461480.png)

![8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2461488.png)

![4-acetyl-N-[(5,6-dichloropyridin-3-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2461491.png)

![2-[(4-chlorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2461493.png)

![N-(2,5-dichlorophenyl)-2-(6-methyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2461495.png)